(R)-4-(1-Aminoethyl)aniline dihydrochloride
Overview
Description
®-4-(1-Aminoethyl)aniline dihydrochloride is a chiral primary amine compound. It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to an aniline ring. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)aniline dihydrochloride typically involves the asymmetric catalytic hydrogenation of the corresponding nitrile or imine precursor. This process can be catalyzed by transition metal catalysts such as rhodium or ruthenium complexes. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity and yield .
Industrial Production Methods
In industrial settings, the production of ®-4-(1-Aminoethyl)aniline dihydrochloride may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process often includes steps such as purification through crystallization or chromatography to obtain the desired enantiomer in high purity .
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminoethyl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
®-4-(1-Aminoethyl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ®-4-(1-Aminoethyl)aniline dihydrochloride involves its interaction with various molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- ®-2-(1-Aminoethyl)aniline dihydrochloride
- ®-3-(1-Aminoethyl)aniline dihydrochloride
- (S)-4-(1-Aminoethyl)aniline dihydrochloride
Uniqueness
®-4-(1-Aminoethyl)aniline dihydrochloride is unique due to its specific chiral configuration and the position of the aminoethyl group on the aniline ring. This structural uniqueness imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and chiral drug development .
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6(9)7-2-4-8(10)5-3-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTZGSNSUNOPNF-QYCVXMPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660903 | |
Record name | 4-[(1R)-1-Aminoethyl]aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65645-32-1 | |
Record name | 4-[(1R)-1-Aminoethyl]aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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